Ácido 2,3-dicloro-6-(trifluorometil)fenilacético

Descripción general

Descripción

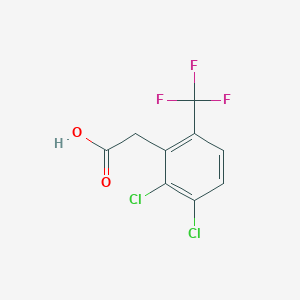

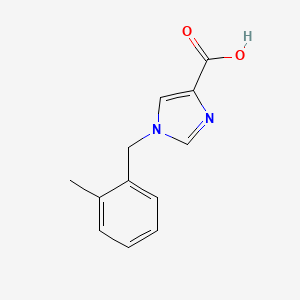

“2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid” is an organic compound . It is also known by its IUPAC name "[2,3-dichloro-6-(trifluoromethyl)phenyl]acetic acid" .

Molecular Structure Analysis

The InChI code for “2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid” is1S/C9H5Cl2F3O2/c10-6-2-1-5 (9 (12,13)14)4 (8 (6)11)3-7 (15)16/h1-2H,3H2, (H,15,16) . This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis

“2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid” is a solid at ambient temperature . Its molecular weight is 273.04 .Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El grupo trifluorometilo, que está presente en el “ácido 2,3-dicloro-6-(trifluorometil)fenilacético”, es una característica común en muchos medicamentos aprobados por la FDA . Este grupo contribuye a las actividades farmacológicas de estos compuestos . Por lo tanto, el “ácido 2,3-dicloro-6-(trifluorometil)fenilacético” podría utilizarse potencialmente en el desarrollo de nuevos productos farmacéuticos.

Síntesis de trifluorometilpiridinas

Las trifluorometilpiridinas son motivos estructurales importantes en muchos compuestos bioactivos . El “ácido 2,3-dicloro-6-(trifluorometil)fenilacético” podría utilizarse como bloque de construcción en la síntesis de estos compuestos .

Preparación de N,N-dietil [(α,α,α-trifluoro-m-tolilo)]acetamida (DM156)

El “ácido 2,3-dicloro-6-(trifluorometil)fenilacético” se puede utilizar en la preparación de N,N-dietil [(α,α,α-trifluoro-m-tolilo)]acetamida (DM156) . DM156 es un compuesto de interés en la investigación química.

Desarrollo de inhibidores de PI3K

El grupo trifluorometilo en el “ácido 2,3-dicloro-6-(trifluorometil)fenilacético” también se encuentra en Alpelisib, un inhibidor de PI3K . Los inhibidores de PI3K se utilizan en el tratamiento del cáncer para inhibir la proliferación celular y promover la apoptosis . Por lo tanto, el “ácido 2,3-dicloro-6-(trifluorometil)fenilacético” podría utilizarse potencialmente en el desarrollo de nuevos inhibidores de PI3K.

Compuestos que contienen flúor en la electrónica

Los compuestos que contienen flúor se utilizan en la industria electrónica debido a sus propiedades únicas . El “ácido 2,3-dicloro-6-(trifluorometil)fenilacético”, al ser un compuesto que contiene flúor, podría encontrar aplicaciones potenciales en este campo .

Aplicaciones agroquímicas

Los compuestos que contienen flúor también se utilizan en el desarrollo de agroquímicos . Por lo tanto, el “ácido 2,3-dicloro-6-(trifluorometil)fenilacético” podría utilizarse potencialmente en el desarrollo de nuevos agroquímicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is common for such compounds to interact with specific enzymes or receptors in the body .

Mode of Action

Typically, such compounds bind to their target proteins and modulate their activity, leading to downstream effects .

Biochemical Pathways

The compound’s interaction with its targets can potentially influence various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Generally, the result of a compound’s action can be observed at both the molecular and cellular levels, such as changes in gene expression, enzyme activity, or cellular signaling pathways .

Análisis Bioquímico

Biochemical Properties

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the expression of genes involved in metabolic pathways, leading to changes in the metabolic flux within the cell. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to inhibition or activation of these biomolecules, resulting in changes in cellular function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in the metabolism of other biomolecules . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This can have downstream effects on cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of the compound can influence its activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid is an important factor in determining its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects.

Propiedades

IUPAC Name |

2-[2,3-dichloro-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O2/c10-6-2-1-5(9(12,13)14)4(8(6)11)3-7(15)16/h1-2H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKFEAIUZGMHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228606 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017777-86-4 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)

![Thiazolo[4,5-b]pyridine](/img/structure/B1357651.png)